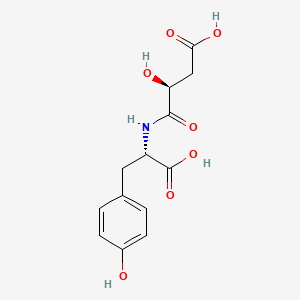
Malyl tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It contains a hydroxyl group attached to the aromatic ring of phenylalanine, making it structurally unique. This additional hydroxyl group enables L-Tyrosine to participate in various chemical reactions within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through both chemical and biosynthetic methods. Chemical synthesis involves the conversion of phenol, pyruvate, and ammonia or phenol and serine in reactions catalyzed by the enzyme tyrosine phenol lyase . these processes often require extreme reaction conditions such as high temperatures and multi-step procedures, resulting in various toxic intermediates and limited economic benefit .
Industrial Production Methods: Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach. Microbial fermentation usually exhibits good enantioselectivity, but the separation and purification processes are complex due to the inclusion of other substrates and proteins in the culture broth . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .
Análisis De Reacciones Químicas
Types of Reactions: L-Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the carboxyl group of L-Tyrosine can undergo direct decarboxylation by tyrosine decarboxylase to form tyramine or reduction by L-Tyrosine reductases to generate L-Tyrosine aldehyde .
Common Reagents and Conditions: Common reagents used in these reactions include chemical catalysts for oxidation and hydrolysis reactions . Enzymatic biocatalysts are also employed for the derivatization of L-Tyrosine .
Major Products: Major products formed from these reactions include L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids . These products are widely employed in the pharmaceutical, food, and cosmetics industries .
Aplicaciones Científicas De Investigación
L-Tyrosine is a valuable compound widely used in the food, health care, and cosmetics industries . It serves as a precursor for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Additionally, L-Tyrosine is used in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin . It also finds application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
Mecanismo De Acción
L-Tyrosine plays a vital role in the synthesis of several important molecules in the body. One of its key functions is as a precursor for the production of neurotransmitters, such as dopamine, norepinephrine, and epinephrine . The mechanism of L-Tyrosine’s antidepressant activity can be accounted for by its role in the synthesis of these neurotransmitters . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Comparación Con Compuestos Similares
L-Tyrosine is structurally similar to other aromatic amino acids such as phenylalanine and tryptophan. its additional hydroxyl group enables it to participate in unique chemical reactions . Similar compounds include L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid . These compounds share some functional similarities but differ in their specific applications and reactivity .
Propiedades
Número CAS |
688013-96-9 |
|---|---|
Fórmula molecular |
C13H15NO7 |
Peso molecular |
297.26 |
Nombre IUPAC |
(3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
Clave InChI |
HJTAPPMVLVVDGZ-UWVGGRQHSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Malyl tyrosine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















